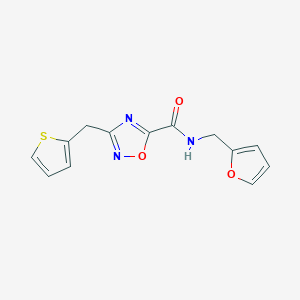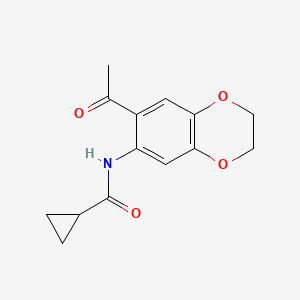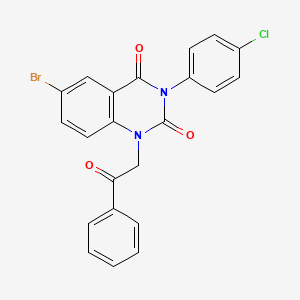![molecular formula C19H16N6O3 B11049860 2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile](/img/structure/B11049860.png)
2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile involves multiple steps. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction forms the pyrrolidin-1-yl-pyrimidine core, which is then further modified to introduce the spiro[indole-pyrido] structure and the carbonitrile group.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: Intramolecular cyclization reactions can form the spiro[indole-pyrido] structure.
Common reagents used in these reactions include trifluoroacetic acid, oxidizing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a kinase inhibitor, which could be useful in treating various cancers.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used to study the interactions of complex organic molecules with biological systems.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation . The exact molecular pathways involved depend on the specific biological context and the target kinase.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrrolidin-1-yl-pyrimidines and spiro[indole-pyrido] derivatives. For example:
Trametinib: A kinase inhibitor with a similar pyrimidine core.
Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring structure.
What sets 2,4’,7’-Trioxo-2’-pyrrolidin-1-YL-1,2,4’,6’,7’,8’-hexahydro-3’{H}-spiro[indole-3,5’-pyrido[2,3-{D}]pyrimidine]-6’-carbonitrile apart is its unique combination of functional groups and its potential for diverse applications in both medicinal and materials science.
Eigenschaften
Molekularformel |
C19H16N6O3 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2,4',7'-trioxo-2'-pyrrolidin-1-ylspiro[1H-indole-3,5'-6,8-dihydro-3H-pyrido[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C19H16N6O3/c20-9-11-15(26)22-14-13(16(27)24-18(23-14)25-7-3-4-8-25)19(11)10-5-1-2-6-12(10)21-17(19)28/h1-2,5-6,11H,3-4,7-8H2,(H,21,28)(H2,22,23,24,26,27) |
InChI-Schlüssel |
SEJIZLSVEWPOJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC3=C(C(=O)N2)C4(C(C(=O)N3)C#N)C5=CC=CC=C5NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)

![2-(4-methoxyphenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049819.png)


![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)
![9-bromo-5,5-diethyl-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11049839.png)
![4-[3-(2,5-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11049850.png)

![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)